molecular formula C12H20ClN3 B8027940 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride

Cat. No.: B8027940
M. Wt: 241.76 g/mol
InChI Key: AXJIZCFTTNBKAA-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride is a chemical compound with the molecular formula C12H20ClN3. It is a white solid that is typically stored at temperatures between 0-5°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base such as sodium bicarbonate (NaHCO3) and is carried out in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Pharmacological Activities

Research indicates that 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride exhibits various pharmacological properties:

  • Inhibition of Platelet Aggregation : The compound has been shown to inhibit platelet aggregation, making it a candidate for treating conditions related to thrombosis and cerebrovascular diseases. It may be beneficial in preventing complications associated with vascular insufficiencies and ischemic events .
  • Antiviral Properties : Emerging studies suggest that pyrazolo derivatives possess antiviral activities against several viruses, including HIV and influenza. The compound's structural features may contribute to its efficacy in inhibiting viral replication .

Anticancer Potential

The compound's ability to interact with cellular pathways involved in cancer progression has been explored. Pyrazolo compounds have been linked to the inhibition of tumor growth and metastasis in various cancer models. The potential for developing novel anticancer therapies based on this compound is an area of ongoing research .

Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism could involve modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: Thrombosis Treatment

In a study evaluating the effects of pyrazolo compounds on platelet function, this compound demonstrated significant inhibition of arachidonic acid-induced platelet aggregation in vitro. This suggests its potential use as an antithrombotic agent .

Case Study 2: Antiviral Efficacy

A series of experiments tested the antiviral efficacy of various pyrazolo derivatives against HIV-1 and influenza viruses. The results indicated that compounds similar to this compound exhibited promising activity at low concentrations (EC50 values in the nanomolar range), indicating their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride is unique due to its specific cyclohexyl substitution, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride (CAS No. 1951441-14-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula: C₁₂H₂₀ClN₃
  • Molecular Weight: 241.76 g/mol
  • Structure: The compound features a pyrazolo[4,3-b]pyridine core with a cyclohexyl substituent.

Inhibition of ALK5

Research indicates that derivatives of pyrazolo compounds can serve as inhibitors of the activin-like kinase 5 (ALK5), which is involved in various pathological processes including cancer and fibrosis. A study demonstrated that certain pyrazolo derivatives exhibited significant inhibition of ALK5 autophosphorylation with IC₅₀ values as low as 25 nM. This inhibition correlated with reduced cell proliferation in NIH3T3 cells, suggesting potential applications in cancer therapy .

Antitumor Efficacy

In vivo studies have shown that compounds similar to this compound can significantly inhibit tumor growth. For instance, an analog administered at a dose of 30 mg/kg led to notable tumor growth reduction in CT26 xenograft models without evident toxicity . This highlights the compound's potential as an antitumor agent.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of pyrazolo derivatives. A related compound was found to attenuate disease progression in an experimental model of multiple sclerosis (EAE) when administered orally. This effect was attributed to the compound's ability to suppress necroptotic cell death .

Data Tables

Biological Activity IC₅₀ Value (nM) Model Effect
ALK5 Inhibition25NIH3T3 Cell LineReduced cell proliferation
Tumor Growth Inhibition-CT26 Xenograft ModelSignificant tumor reduction
Neuroprotection-EAE Model (Multiple Sclerosis)Attenuated disease progression

Case Studies

  • ALK5 Inhibition Study :
    • Objective : To evaluate the inhibitory effects of pyrazolo derivatives on ALK5.
    • Findings : Compound 8h demonstrated potent inhibition with an IC₅₀ of 25 nM and effectively reduced NIH3T3 cell viability at concentrations correlating with ALK5 inhibition .
  • Antitumor Activity :
    • Objective : To assess the antitumor efficacy of a related pyrazolo compound.
    • Findings : Oral administration of the compound at 30 mg/kg resulted in significant tumor size reduction in xenograft models without observable toxicity .
  • Neuroprotection in MS Model :
    • Objective : To investigate the neuroprotective effects of a pyrazolo derivative.
    • Findings : The compound significantly attenuated disease symptoms in an EAE model, indicating its potential for treating neurodegenerative conditions .

Properties

IUPAC Name

2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-2-5-10(6-3-1)15-9-12-11(14-15)7-4-8-13-12;/h9-10,13H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJIZCFTTNBKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C3C(=N2)CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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